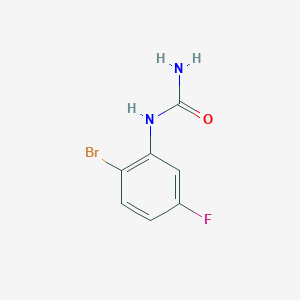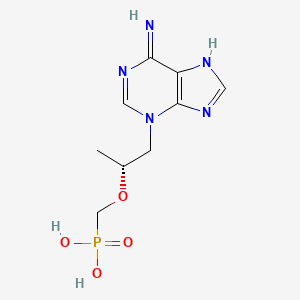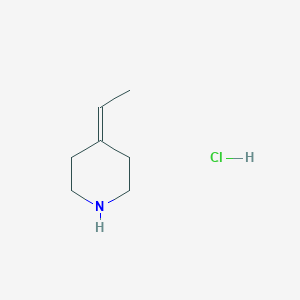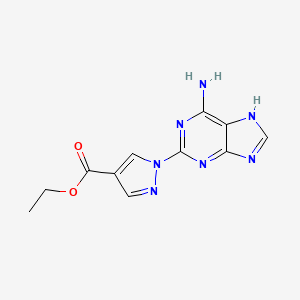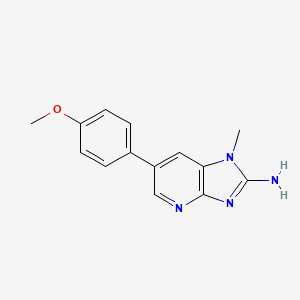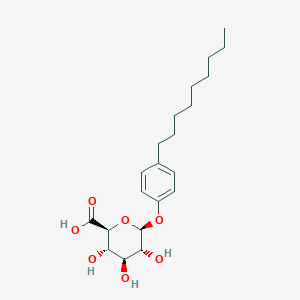
4-Nonyl Phenol-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nonyl Phenol-glucuronide is a metabolite of 4-Nonyl Phenol, a compound known for its use in industrial applications and its role as an endocrine disruptor. The glucuronide form is a result of the body’s detoxification process, where 4-Nonyl Phenol is conjugated with glucuronic acid to increase its solubility and facilitate excretion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonyl Phenol-glucuronide typically involves the enzymatic conjugation of 4-Nonyl Phenol with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at physiological pH and temperature, with the presence of cofactors such as UDP-glucuronic acid.
Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a biological metabolite. for research purposes, it can be synthesized using recombinant UGT enzymes in a controlled laboratory setting.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nonyl Phenol-glucuronide can undergo various chemical reactions, including:
Hydrolysis: The glucuronide bond can be hydrolyzed to release free 4-Nonyl Phenol and glucuronic acid.
Oxidation and Reduction: The phenolic group in 4-Nonyl Phenol can undergo oxidation and reduction reactions, although these are less common for the glucuronide form.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can facilitate the hydrolysis of this compound.
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the phenolic group.
Major Products:
Hydrolysis: Yields free 4-Nonyl Phenol and glucuronic acid.
Oxidation: Can produce quinones or other oxidized derivatives of 4-Nonyl Phenol.
Applications De Recherche Scientifique
4-Nonyl Phenol-glucuronide has several applications in scientific research:
Environmental Monitoring: Used as a biomarker to assess exposure to 4-Nonyl Phenol in environmental studies.
Toxicology: Helps in understanding the metabolism and detoxification pathways of 4-Nonyl Phenol in living organisms.
Pharmacokinetics: Studied to understand the excretion and metabolic fate of 4-Nonyl Phenol in the body.
Analytical Chemistry: Utilized in the development of analytical methods for detecting and quantifying 4-Nonyl Phenol and its metabolites in biological samples.
Mécanisme D'action
The primary mechanism of action for 4-Nonyl Phenol-glucuronide involves its role in the detoxification and excretion of 4-Nonyl Phenol. The conjugation with glucuronic acid increases the solubility of 4-Nonyl Phenol, facilitating its excretion via urine. This process is mediated by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid from UDP-glucuronic acid to 4-Nonyl Phenol.
Comparaison Avec Des Composés Similaires
4-Nonyl Phenol: The parent compound, known for its industrial use and endocrine-disrupting properties.
4-Nonyl Phenol Ethoxylates: Used as non-ionic surfactants in various industrial applications.
4-Octyl Phenol-glucuronide: Another glucuronide conjugate of an alkylphenol, similar in structure and function.
Uniqueness: 4-Nonyl Phenol-glucuronide is unique due to its specific role in the detoxification of 4-Nonyl Phenol. Its formation and excretion are crucial for reducing the toxic effects of 4-Nonyl Phenol in living organisms. Additionally, its presence in biological samples serves as an important biomarker for environmental and toxicological studies.
Propriétés
Formule moléculaire |
C21H32O7 |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nonylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H32O7/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)27-21-18(24)16(22)17(23)19(28-21)20(25)26/h10-13,16-19,21-24H,2-9H2,1H3,(H,25,26)/t16-,17-,18+,19-,21+/m0/s1 |
Clé InChI |
KDNUALUPYDZYJD-ZFORQUDYSA-N |
SMILES isomérique |
CCCCCCCCCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)


![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)
![tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate](/img/structure/B13434493.png)
![5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)
